![molecular formula C17H13Br2NO4 B2428854 Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate CAS No. 125365-59-5](/img/structure/B2428854.png)

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

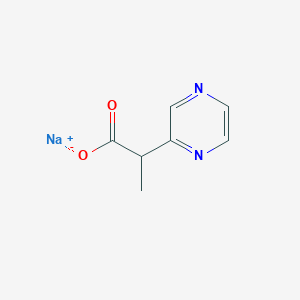

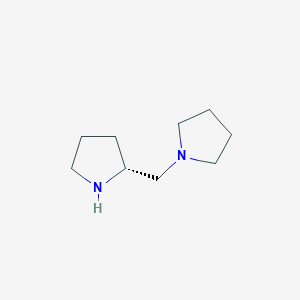

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate is a chemical compound with the molecular formula C17H13Br2NO4 . It is a type of indole derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[e]indole core with various substituents. The molecular weight is 455.1 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored synthesis technologies for related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, emphasizing optimal synthesis parameters like material ratios, reaction time, and temperature for achieving high yield and purity Huang Bi-rong, 2013.

Light-Induced Radical Bromination : Studies have focused on visible-light-induced radical bromination methods for compounds like ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, highlighting improvements in yield and identification of byproducts Yang Li, 2015; Li Yan, 2014.

Radical Cyclisation Reactions : Research has investigated the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, providing insights into intramolecular homolytic aromatic substitution S. M. Allin et al., 2005.

X-ray Crystallography Studies : Studies on related compounds like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate have involved X-ray crystallography to analyze molecular structure Da-Yun Luo et al., 2019.

Biological and Chemical Applications

Alkaloid Investigations : The investigation of brominated tryptophan derivatives from Thorectidae sponges, including compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester, highlights the biological relevance and potential applications of such compounds Nathaniel L. Segraves & P. Crews, 2005.

Synthetic Route Confirmation : Research confirming the synthetic routes of benz[f]indole derivatives, such as ethyl 9-methoxybenz[f]indole, contributes to the understanding of complex chemical structures and reactions relevant to compounds like Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate T. Watanabe et al., 1993.

Indole Derivative Synthesis : Studies on the synthesis of Indole derivatives from Ethyl 2-Bromocarbanilates, showcasing methods for creating complex indole structures, are relevant to understanding the synthesis and applications of the Ethyl 8-bromo compound T. Sakamoto et al., 1987.

Bromination and Phosphorylation Reactions : The selective bromination and phosphorylation of compounds like Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, which share structural similarities with Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate, provide insights into potential chemical reactions and transformations L. M. Pevzner, 2003.

Future Directions

properties

IUPAC Name |

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2NO4/c1-3-24-17(23)13-11(7-18)20(2)14-12(13)10-6-8(19)4-5-9(10)15(21)16(14)22/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWUEGKSGOGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)

![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/no-structure.png)

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2428786.png)

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)